5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:
Formation of the Schiff Base: The initial step involves the condensation of 5-bromo-2-methoxy-4-hydroxybenzaldehyde with 3-(methylsulfanyl)-5-phenyl-1,2,4-triazole-4-amine under acidic or basic conditions to form the Schiff base.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and Schiff base structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol
- 2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol
- (E)-5-Bromo-2-methoxy-4-((phenylimino)methyl)phenol
Uniqueness
5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the triazole ring and the specific substitution pattern on the phenol ring
Properties
Molecular Formula |
C17H15BrN4O2S |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-[(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C17H15BrN4O2S/c1-24-15-8-12(13(18)9-14(15)23)10-19-22-16(20-21-17(22)25-2)11-6-4-3-5-7-11/h3-10,23H,1-2H3 |
InChI Key |
DARDDBZKGVEVKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)Br)O |
Origin of Product |
United States |
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